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Compound of Interest

Compound Name: 1H-Pyrazole-4-carboximidamide

CAS No.: 1447663-57-1

Cat. No.: B2525916

Get Quote

This comprehensive guide provides a detailed protocol for the synthesis of 1H-Pyrazole-4-
carboximidamide, a valuable building block in medicinal chemistry and drug development.

The pyrazole scaffold is a key feature in numerous pharmacologically active compounds, and

the carboximidamide (amidine) functionality serves as a crucial pharmacophore, often involved

in critical binding interactions with biological targets. This document is intended for researchers,

medicinal chemists, and process development scientists, offering in-depth procedural details

and the underlying chemical principles.

Introduction to 1H-Pyrazole-4-carboximidamide
The 1H-pyrazole ring is a privileged scaffold in drug discovery, present in a wide array of

approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anti-cancer

agents.[1][2] The carboximidamide group, a strong basic moiety, is a bioisostere for ureas and

guanidines and is known to participate in hydrogen bonding and salt-bridge formation with

enzymatic targets like kinases and proteases. The combination of these two functionalities in

1H-Pyrazole-4-carboximidamide makes it a highly sought-after precursor for the synthesis of

novel therapeutic agents.
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Rationale for the Synthetic Route
The synthesis of 1H-Pyrazole-4-carboximidamide hydrochloride is most effectively achieved

through a multi-step pathway, commencing with a readily accessible pyrazole precursor. A

direct amination of a corresponding carboxylic acid or ester is challenging. Therefore, a robust

and logical three-step sequence has been devised:

Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring to produce

1H-pyrazole-4-carbaldehyde. This is a key step to install the necessary carbon atom at the

desired position. The Vilsmeier-Haack reaction is a classic and effective method for the

formylation of electron-rich heterocyclic systems like pyrazoles.[3]

Conversion to Nitrile: The transformation of the aldehyde to a nitrile (1H-pyrazole-4-

carbonitrile) is a standard and high-yielding conversion. This is typically achieved via the

formation of an intermediate oxime from the aldehyde and hydroxylamine, followed by

dehydration.

Pinner Reaction: The final and critical step is the conversion of the pyrazole-4-carbonitrile to

the target 1H-Pyrazole-4-carboximidamide hydrochloride. The Pinner reaction is the

classic method for this transformation, involving the acid-catalyzed reaction of a nitrile with

an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with

ammonia to furnish the desired amidine.[4] This method is advantageous as it proceeds

under well-defined conditions and yields the stable hydrochloride salt of the amidine.

The overall synthetic workflow is depicted below:
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Step 1: Formylation

Step 2: Nitrile Formation

Step 3: Pinner Reaction

Hydrazone Precursor

1H-Pyrazole-4-carbaldehyde

  Vilsmeier-Haack
  (POCl3, DMF)  

1H-Pyrazole-4-carbaldehyde

1H-Pyrazole-4-carbonitrile

  1. NH2OH·HCl
  2. Dehydration  

1H-Pyrazole-4-carbonitrile

Ethyl 1H-pyrazole-4-carboximidate
(Pinner Salt)

  Anhydrous EtOH,
  Dry HCl gas  

1H-Pyrazole-4-carboximidamide HCl

  Ammonia (in EtOH)  

Click to download full resolution via product page

Diagram 1: Three-step synthesis of 1H-Pyrazole-4-carboximidamide HCl.
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Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate

gloves, must be worn. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently

with water. Anhydrous conditions are critical for the Pinner reaction.

Protocol 1: Synthesis of 1H-Pyrazole-4-carbaldehyde
This protocol is based on the Vilsmeier-Haack cyclization of a hydrazone precursor.[3]

Materials and Reagents:

Appropriate hydrazone (e.g., derived from a ketone and hydrazine)

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous

Crushed ice

Sodium hydroxide (NaOH) solution, 10% w/v

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with a reflux condenser and dropping funnel

Magnetic stirrer and heating mantle

Procedure:

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add the

hydrazone precursor (1.0 eq) and anhydrous DMF (5-10 volumes).

Cool the mixture in an ice bath to 0 °C.
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Slowly add POCl₃ (3.0 eq) dropwise to the stirred solution, maintaining the temperature

below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Heat the mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully pour it

onto a generous amount of crushed ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is

approximately 7-8.

A precipitate of the crude product may form. If so, collect it by vacuum filtration. If not, extract

the aqueous mixture with DCM or EtOAc (3 x 20 volumes).

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford pure 1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 1H-Pyrazole-4-carbonitrile
This protocol describes the conversion of the aldehyde to the nitrile via an oxime intermediate.

Materials and Reagents:

1H-Pyrazole-4-carbaldehyde (1.0 eq)

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

Sodium acetate or pyridine (as a base)

Ethanol or acetic anhydride (as solvent/dehydrating agent)
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Water

Round-bottom flask with a reflux condenser

Magnetic stirrer and heating mantle

Procedure:

Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like ethanol.

Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) or

pyridine.

Heat the mixture to reflux for 1-2 hours to form the oxime. Monitor the reaction by TLC.

For dehydration of the oxime, the solvent can be removed, and a dehydrating agent like

acetic anhydride can be added, followed by heating. Alternatively, some one-pot procedures

may achieve this by simply increasing the reaction temperature or using a specific reagent

system.

After completion of the reaction, cool the mixture and pour it into cold water to precipitate the

product.

Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

The crude 1H-pyrazole-4-carbonitrile can be further purified by recrystallization from a

suitable solvent like ethanol.

Protocol 3: Synthesis of 1H-Pyrazole-4-carboximidamide
Hydrochloride (Pinner Reaction)
This is the final step to produce the target compound. Strict anhydrous conditions are essential

for the formation of the Pinner salt.

Materials and Reagents:

1H-Pyrazole-4-carbonitrile (1.0 eq)
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Anhydrous ethanol (absolute, >99.5%)

Dry hydrogen chloride (HCl) gas or a saturated solution of HCl in anhydrous ethanol

Anhydrous diethyl ether

Ammonia solution in ethanol (e.g., 2M)

Round-bottom flask with a gas inlet tube and drying tube

Magnetic stirrer

Ice bath

Procedure:

Formation of the Pinner Salt:

Dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 volumes) in a dry

round-bottom flask equipped with a magnetic stirrer and a drying tube.

Cool the solution to 0 °C in an ice bath.

Slowly bubble dry HCl gas through the stirred solution for 1-2 hours, or add a freshly

prepared saturated solution of HCl in anhydrous ethanol (1.5-2.0 eq).[5] Ensure the

reaction remains cold.

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours. The

Pinner salt (ethyl 1H-pyrazole-4-carboximidate hydrochloride) will precipitate as a white

solid.

Collect the solid by filtration under a dry atmosphere (e.g., in a glove box or under a

stream of nitrogen), wash with anhydrous diethyl ether, and dry under vacuum. This

intermediate is often used directly in the next step.

Ammonolysis to the Amidine:

Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol.
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Cool the suspension in an ice bath.

Add a solution of ammonia in ethanol (2.0-3.0 eq) dropwise to the stirred suspension.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

The reaction mixture will contain the desired 1H-Pyrazole-4-carboximidamide
hydrochloride and ammonium chloride as a byproduct.

Concentrate the mixture under reduced pressure. The resulting solid can be purified by

recrystallization. The difference in solubility between the product and ammonium chloride

in certain solvent systems (e.g., ethanol/ether mixtures) can be exploited for purification.

Data Summary and Expected Results
Step Reaction Key Reagents

Typical
Conditions

Expected Yield

1 Formylation POCl₃, DMF 80-90 °C, 4-6 h 60-80%

2 Nitrile Formation
NH₂OH·HCl,

Base
Reflux, 1-2 h 85-95%

3 Pinner Reaction

Anhydrous

EtOH, HCl(g),

NH₃

0 °C to RT, 14-28

h total
50-70%

Trustworthiness and In-Process Validation
The integrity of this synthetic protocol relies on careful monitoring at each stage to ensure the

desired transformations are complete and to confirm the identity and purity of the intermediates

and the final product.

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress

of each reaction. By comparing the spots of the starting material, the reaction mixture, and

the expected product (if a standard is available), one can determine the extent of the

reaction and identify the presence of any byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is crucial for structural elucidation. In Step 1, the appearance of a singlet

peak for the aldehyde proton (CHO) around δ 9.8-10.0 ppm confirms the formylation. In

Step 2, the disappearance of the aldehyde proton peak and changes in the aromatic

region will indicate the formation of the nitrile. In Step 3, the appearance of broad signals

for the -NH₂ and =NH₂⁺ protons of the amidinium group will be characteristic.

¹³C NMR: The carbonyl carbon of the aldehyde (around 185 ppm) will be replaced by the

nitrile carbon (around 115-120 ppm), which in turn will be replaced by the amidine carbon

(around 160-165 ppm) in the final product.

Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde (around 1700 cm⁻¹) in the

product of Step 1 will be replaced by a sharp C≡N stretch (around 2220-2240 cm⁻¹) in the

nitrile from Step 2. The final product will show characteristic N-H stretching bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular weight and elemental composition of the final product, 1H-Pyrazole-4-
carboximidamide, matching its molecular formula C₄H₆N₄.

By employing these analytical techniques at each stage, researchers can validate the

successful synthesis and purification of the target molecule, ensuring its suitability for

subsequent applications in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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